3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide
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Overview
Description
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide is a synthetic organic compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.825 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a furyl group, and a methylphenyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base to form 5-(4-chlorophenyl)-2-furylmethanol. This intermediate is then reacted with 4-methylphenylamine and propanoyl chloride under controlled conditions to yield the final product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis typically involves standard organic chemistry techniques such as condensation reactions, amide bond formation, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide can be compared with other similar compounds, such as:
3-[5-(4-chlorophenyl)-2-furyl]acrylic acid: This compound shares a similar structure but has an acrylic acid group instead of a propanamide group.
5-(4-chlorophenyl)-2-furoic acid: This compound has a similar chlorophenyl and furyl structure but lacks the amide and methylphenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
853311-77-0 |
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Molecular Formula |
C20H18ClNO2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18ClNO2/c1-14-2-8-17(9-3-14)22-20(23)13-11-18-10-12-19(24-18)15-4-6-16(21)7-5-15/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
CQXXKGTVDQDXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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